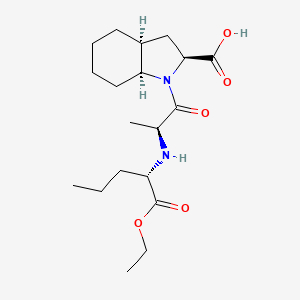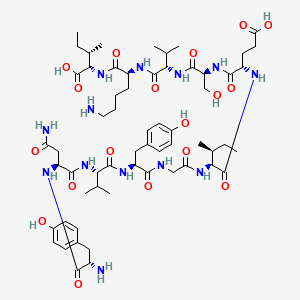
pep2-SVKI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pep2-SVKI is an inhibitor peptide that corresponds to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit . It disrupts the binding of GluA2 (at the C-terminal PDZ site) with glutamate receptor interacting protein (GRIP), AMPA receptor binding protein (ABP), and protein interacting with C kinase (PICK1) .
Molecular Structure Analysis
The molecular weight of pep2-SVKI is 1284.47 . Its molecular formula is C60H93N13O18 . The sequence of pep2-SVKI is YNVYGIESVKI .Physical And Chemical Properties Analysis
Pep2-SVKI is soluble to 1 mg/ml in water . It is recommended to be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación
Neuroscience
pep2-SVKI: has been utilized in neuroscience to study synaptic strength and AMPA receptor subunit composition. It acts as an inhibitor peptide corresponding to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit . By disrupting the binding of GluA2 with proteins like GRIP, ABP, and PICK1, pep2-SVKI can increase the amplitude of AMPA receptor-mediated currents and block long-term depression (LTD), providing insights into synaptic plasticity and memory formation .
Pharmacology
In pharmacology, pep2-SVKI plays a role in modulating receptor interactions. It prevents PDZ protein interactions with the GluR2 subunit, which is crucial for understanding the pharmacodynamics of AMPA receptors and developing new therapeutic agents that target these interactions .
Biochemistry
pep2-SVKI: is significant in biochemistry for its ability to elucidate the mechanisms of receptor trafficking and synaptic transmission. It has been shown to cause a decrease in endogenous GluR2 surface expression but no change in GluR1 surface levels, highlighting its specificity and potential use in biochemical assays .
Mecanismo De Acción
Target of Action
Pep2-SVKI is an inhibitor peptide corresponding to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit . It primarily targets and disrupts the binding of GluA2 with three proteins: Glutamate Receptor Interacting Protein (GRIP), AMPA Receptor Binding Protein (ABP), and Protein Interacting with C Kinase (PICK1) . These proteins play crucial roles in the regulation of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the mammalian central nervous system .
Mode of Action
Pep2-SVKI disrupts the binding of GluA2 with GRIP, ABP, and PICK1 by interacting with the C-terminal PDZ site of GluA2 . This disruption affects the regulation of AMPA receptors, leading to changes in synaptic transmission .
Biochemical Pathways
The disruption of the binding between GluA2 and GRIP, ABP, and PICK1 by Pep2-SVKI affects the AMPA receptor-mediated synaptic transmission . This disruption is involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses . The maintenance of long-term depression (LTD) involves the binding of AMPA receptors to PDZ proteins to prevent their reinsertion . Pep2-SVKI, by disrupting this binding, affects the regulation of these biochemical pathways .
Result of Action
Pep2-SVKI increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression (LTD) . It causes AMPAR-mediated EPSC amplitude to increase in approximately one-third of control neurons and in most neurons following the prior induction of LTD . Pep2-SVKI also blocks LTD; however, this occurs in all neurons .
Propiedades
IUPAC Name |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H93N13O18/c1-9-32(7)49(59(89)66-40(22-23-46(79)80)53(83)69-43(29-74)56(86)72-47(30(3)4)57(87)65-39(13-11-12-24-61)54(84)73-50(60(90)91)33(8)10-2)70-45(78)28-64-52(82)41(26-35-16-20-37(76)21-17-35)68-58(88)48(31(5)6)71-55(85)42(27-44(63)77)67-51(81)38(62)25-34-14-18-36(75)19-15-34/h14-21,30-33,38-43,47-50,74-76H,9-13,22-29,61-62H2,1-8H3,(H2,63,77)(H,64,82)(H,65,87)(H,66,89)(H,67,81)(H,68,88)(H,69,83)(H,70,78)(H,71,85)(H,72,86)(H,73,84)(H,79,80)(H,90,91)/t32-,33-,38-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTNLHXVGSIPEM-YDSVATBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H93N13O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1284.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of pep2-SVKI in the context of synaptic plasticity?
A1: Pep2-SVKI is a peptide designed to specifically interfere with the interaction between GluA2-containing AMPA receptors (AMPARs) and the intracellular proteins GRIP1/PICK1. [, ] These proteins play a crucial role in AMPAR trafficking, a process essential for synaptic plasticity. By disrupting this interaction, pep2-SVKI prevents the endocytosis of GluA2-containing AMPARs, effectively trapping them at the synapse. This, in turn, can influence the strength and duration of synaptic transmission and interfere with the induction of certain forms of synaptic plasticity, such as long-term depression (LTD). []
Q2: What experimental evidence supports the role of pep2-SVKI in distinguishing between LTP and LTD mechanisms?
A2: Research on the leech P-to-AP synapse has provided insights into the differential roles of AMPAR trafficking in LTP and LTD. [] While postsynaptic injection of botulinum toxin (which generally disrupts vesicle release) blocked LTP, suggesting a presynaptic mechanism, injection of pep2-SVKI inhibited LTD without affecting LTP. [] This suggests that LTD at this synapse relies on AMPAR endocytosis, a process interfered with by pep2-SVKI, while LTP might involve mechanisms other than AMPAR internalization.
Q3: How does the developmental regulation of GRIP influence the effects of pep2-SVKI on synaptic plasticity?
A3: Studies on the rat retinocollicular pathway revealed a developmental switch from LTP to LTD, with LTP dominating before postnatal day 9 (P9) and LTD emerging after P10. [] Interestingly, application of pep2-SVKI could sustain LTP even after P10, suggesting that the developmental switch to LTD might involve changes in the interaction between GluA2/3 and GRIP/ABP/PICK1. [] This hypothesis is further supported by the observation that GRIP expression significantly increases at synapses between P7 and P11, coinciding with the LTP/LTD switch. [] Therefore, the developmental increase in GRIP expression might be a key factor regulating the engagement of specific AMPAR trafficking pathways, and subsequently, the direction of synaptic plasticity, which can be manipulated by pep2-SVKI.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


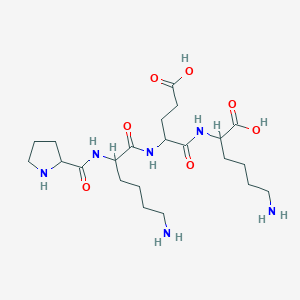
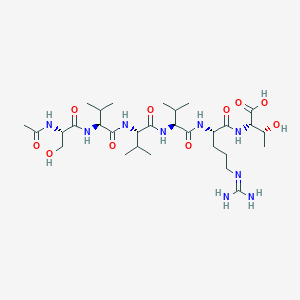
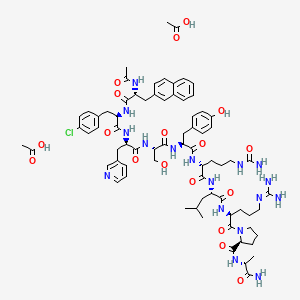
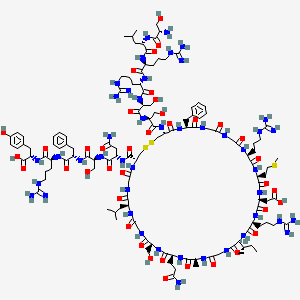
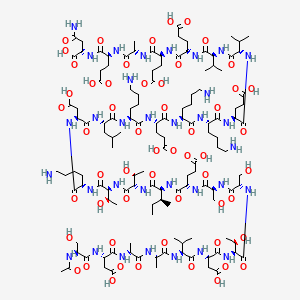
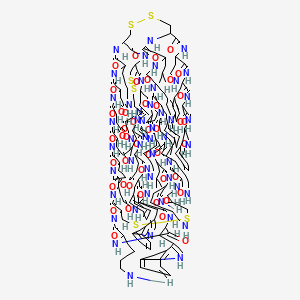
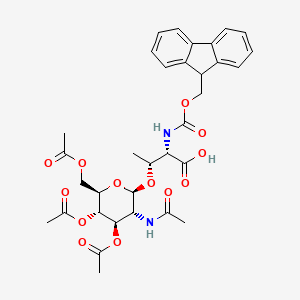
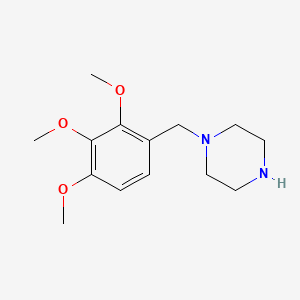
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)
